molecular formula C10H11ClN2O2 B2400477 [(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine CAS No. 32989-56-3

[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine

Cat. No.: B2400477
CAS No.: 32989-56-3
M. Wt: 226.66
InChI Key: LCZWNRSELOSSFW-AATRIKPKSA-N
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Description

[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a dimethylamino group attached to an ethenamine moiety

Scientific Research Applications

[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. In general, compounds containing nitro groups can be explosive and should be handled with care .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ethenamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

    Oxidation: The ethenamine moiety can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: 2-(4-chloro-2-aminophenyl)-N,N-dimethylethenamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-nitrophenyl)-N,N-dimethylethanamine: Similar structure but lacks the ethenamine moiety.

    2-(4-chloro-2-nitrophenyl)-N,N-dimethylprop-2-en-1-amine: Contains a prop-2-en-1-amine moiety instead of ethenamine.

    2-(4-chloro-2-nitrophenyl)-N,N-dimethylbut-2-en-1-amine: Contains a but-2-en-1-amine moiety.

Uniqueness

[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-12(2)6-5-8-3-4-9(11)7-10(8)13(14)15/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZWNRSELOSSFW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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